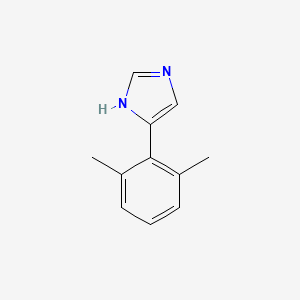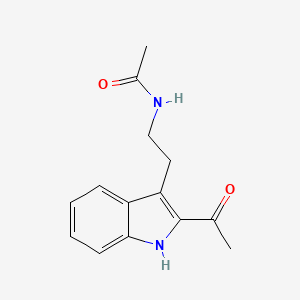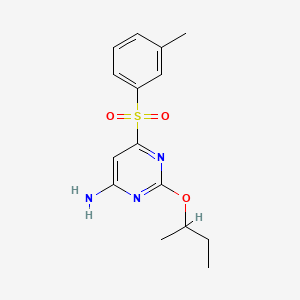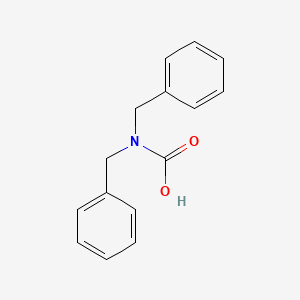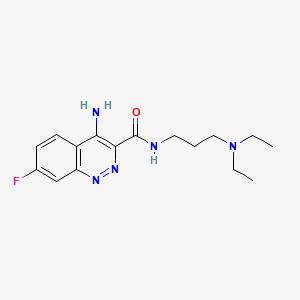![molecular formula C13H11N3O2S2 B12929331 Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate CAS No. 55612-99-2](/img/structure/B12929331.png)
Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is a complex organic compound that features a benzimidazole core substituted with a thiophene ring and a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the thiophene ring and the carbamate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or thiophene rings.
科学的研究の応用
Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The thiophene ring and carbamate group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole, are known for their antiparasitic activity.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide are used in organic synthesis and materials science.
Carbamate Derivatives: Compounds such as carbaryl and fenobucarb are used as insecticides and have different biological activities.
Uniqueness
Methyl (5-(thiophen-3-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is unique due to its combination of a benzimidazole core, a thiophene ring, and a carbamate group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
CAS番号 |
55612-99-2 |
|---|---|
分子式 |
C13H11N3O2S2 |
分子量 |
305.4 g/mol |
IUPAC名 |
methyl N-(6-thiophen-3-ylsulfanyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H11N3O2S2/c1-18-13(17)16-12-14-10-3-2-8(6-11(10)15-12)20-9-4-5-19-7-9/h2-7H,1H3,(H2,14,15,16,17) |
InChIキー |
DVHWCAFSPYXJMX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


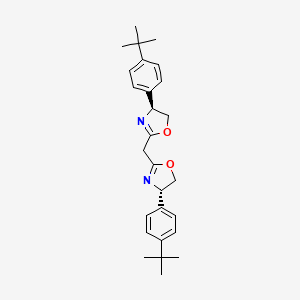

![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)
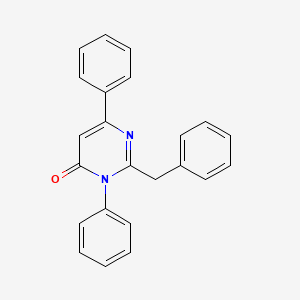
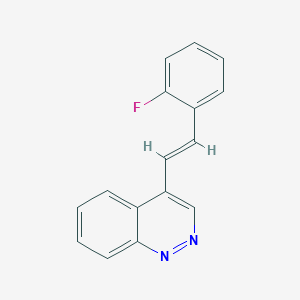
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12929290.png)

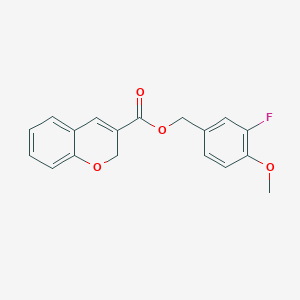
![Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B12929315.png)
